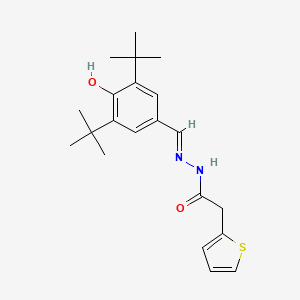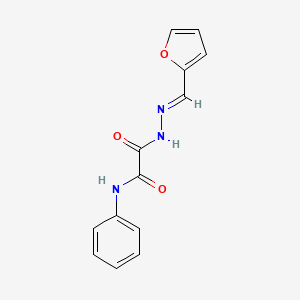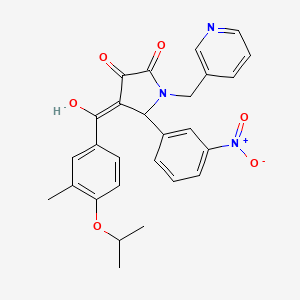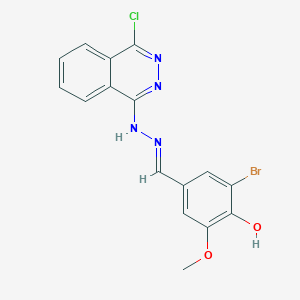
N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Possible applications in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and imine groups suggests potential interactions with nucleophiles and electrophiles in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-furyl)acetohydrazide
- N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-pyridyl)acetohydrazide
Uniqueness
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness might translate to different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C21H28N2O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-20(2,3)16-10-14(11-17(19(16)25)21(4,5)6)13-22-23-18(24)12-15-8-7-9-26-15/h7-11,13,25H,12H2,1-6H3,(H,23,24)/b22-13+ |
Clé InChI |
AHDWSAXQHBYINP-LPYMAVHISA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084647.png)
![2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide](/img/structure/B15084652.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084658.png)
![3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084662.png)
![N-(2,6-Dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15084669.png)

![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084673.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15084683.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15084684.png)
![(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084707.png)
![(5Z)-3-dodecyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15084713.png)


![4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15084746.png)
